molecular formula C4H4O5 B2558505 2-Oxo-1,3-dioxolane-4-carboxylic acid CAS No. 871835-30-2

2-Oxo-1,3-dioxolane-4-carboxylic acid

Cat. No.: B2558505
CAS No.: 871835-30-2
M. Wt: 132.071
InChI Key: INDZWIZFONXCIY-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dioxolane-4-carboxylic acid is a useful research compound. Its molecular formula is C4H4O5 and its molecular weight is 132.071. The purity is usually 95%.
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Scientific Research Applications

Esterification Enhancements in Organic Synthesis

Research by Wang et al. (2012) in "Organic letters" highlights the use of Oxyma and its derivatives, including 2-Oxo-1,3-dioxolane-4-carboxylic acid, in enhancing selective esterifications of primary alcohols. This process involves the utilization of a water-containing solvent and results in a range of carboxylic acids being esterified with primary alcohols. The Oxyma derivative, being removable after reaction, offers a simplified and efficient approach in organic synthesis (Wang, Aleiwi, Wang, & Kurosu, 2012).

Catalytic Tandem Reactions

Chaminade et al. (2006) discuss the use of α-methallyloxy carboxylic acids, which include derivatives of this compound, in catalytic tandem isomerisation/cyclisation reactions. This novel approach, catalyzed by Cu(OTf)2 or Al(OTf)3, is significant for synthesizing substituted 1,3-dioxolan-4-ones, showcasing a new methodology in organic chemistry (Chaminade, Coulombel, Olivero, & Duñach, 2006).

Application in Antiviral and Anticancer Drugs

Janes et al. (1999) highlight the importance of dioxolane nucleosides, where an oxygen atom replaces the carbon in the ribose moiety of 2',3'-dideoxy nucleosides. These nucleosides, which involve derivatives of this compound, are significant in antiviral and anticancer drug synthesis. The research demonstrates the complexity and importance of controlling stereochemistry in their synthesis (Janes, Cimpoia, & Kazlauskas, 1999).

Photoluminescence Properties in Liquid Crystals

Chen et al. (2015) explored the enhancement of dielectric and optical anisotropy in tolane-liquid crystals using 1,3-dioxolane terminations. This study shows that this compound derivatives can significantly improve the performance of liquid crystals, indicating potential applications in display technologies and materials science (Chen, Jiang, Jian, An, Chen, & Chen, 2015).

Synthesis of Functionalized Poly(malic acid) Derivatives

Leboucher-Durand et al. (1996) investigated the use of 4-carboxy-2-oxetanone, a derivative of this compound, as a chiral precursor in synthesizing racemic or optically active poly(malic acid) derivatives. This study provides insights into the potential of these derivatives in creating specialized polymers for various applications, ranging from drug carriers to liquid crystal polymers (Leboucher-Durand, Langlois, & Guérin, 1996).

Properties

IUPAC Name

2-oxo-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDZWIZFONXCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the primary applications of 2-oxo-1,3-dioxolane-4-carboxylic acid and its derivatives?

A: Research indicates that this compound and its derivatives show promise as building blocks in polymer chemistry, specifically in polyurethane synthesis. They can act as end groups for blocking amines [] and react with amines, such as amine hardeners, to form hydroxyurethanes []. This property makes them valuable components in developing polyurethane materials with potentially tunable properties.

Q2: How are different alkyl substituents incorporated into the this compound structure, and what is the significance of these modifications?

A: Alkyl substituents can be introduced into the this compound structure through an esterification process followed by re-etherification []. This method allows for the incorporation of various linear and branched alkyl groups, such as methyl, ethyl, propyl, butyl, pentyl, hexyl, and even longer chains like lauryl []. These modifications are crucial because they can influence the final properties of the resulting polymers, offering a way to tailor the material characteristics for specific applications.

Q3: Can 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates be further functionalized for broader applications?

A: Yes, 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates offer versatility due to the potential for incorporating various functional groups []. These include hydroxyl groups, ether groups, ester groups, epoxy groups, and double bonds []. The presence of these functional groups can significantly expand the applications of these compounds, allowing for further reactions and modifications to tailor their properties for diverse applications, such as in the development of new polymers or as intermediates in organic synthesis.

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